6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Overview
Description
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of ionic liquids, multicomponent synthesis, metal- and nanoparticle-catalyzed synthesis, and microwave-assisted synthetic strategies have been explored for the preparation of naphthyridines . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antimicrobial, anti-inflammatory, and antioxidant activities . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one can be compared with other similar compounds within the naphthyridine class. Some similar compounds include benzo[b]pyrimido[4′,5′:5,4]thieno[2,3-e][1,6]naphthyridine-8-one derivatives . These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
6-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-2-7-11(9)15-10-4-5-14-6-8(10)12(7)16/h1-3,14H,4-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEZWDPXWZMVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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